![molecular formula C8H10N6OS B1464982 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1250196-87-2](/img/structure/B1464982.png)

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Descripción general

Descripción

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . Thiazoles, on the other hand, are a class of organic compounds that contain a ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Both of these classes of compounds are known for their diverse biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Similarly, thiazoles can be synthesized through several methods, including the reaction of α-haloketones with thioamides .Molecular Structure Analysis

The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The calculated energy differences between azole tautomers support preference for the 1H over 4H tautomer .Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and oxidation . Thiazoles can also participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. In general, triazoles and thiazoles are stable compounds. They are often crystalline solids at room temperature and are soluble in common organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has been a subject of interest in the field of chemistry for the synthesis of various heterocyclic compounds. Panchal and Patel (2011) described a method to prepare derivatives by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes. These compounds were further characterized by spectroscopic methods like NMR and IR, ensuring their purity through thin-layer chromatography (Ashvin D. Panchal & P. Patel, 2011).

Antimicrobial Applications

Liao et al. (2017) synthesized a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives. These compounds were tested for antimicrobial activity against plant fungi and bacteria, with some derivatives showing superior activity compared to commercial antibacterial agents. The structure-activity relationship of these compounds was explored to understand their antibacterial properties (G. Liao et al., 2017).

Rezki (2016) conducted a study focusing on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. These compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains, with most tested compounds displaying promising activities at low minimum inhibition concentrations (N. Rezki, 2016).

Insecticidal and Anticancer Properties

Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for the synthesis of various heterocycles, which were then assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the compound's potential in developing insecticidal agents (A. Fadda et al., 2017).

In the realm of anticancer research, Ostapiuk, Matiychuk, and Obushak (2015) synthesized 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. These compounds were evaluated for their anticancer activity against a wide range of cancer cell lines, showing high selectivity and activity, particularly against melanoma and breast cancer cell lines (Y. Ostapiuk, V. Matiychuk, & M. Obushak, 2015).

Mecanismo De Acción

Target of Action

They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .

Biochemical Pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence its bioavailability and distribution.

Result of Action

Without specific studies on this compound, the exact molecular and cellular effects are unknown. Thiazole derivatives have been associated with a range of effects due to their diverse biological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(aminomethyl)triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6OS/c9-3-6-4-14(13-12-6)5-7(15)11-8-10-1-2-16-8/h1-2,4H,3,5,9H2,(H,10,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSZMBIYFQMCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

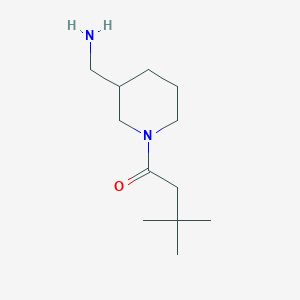

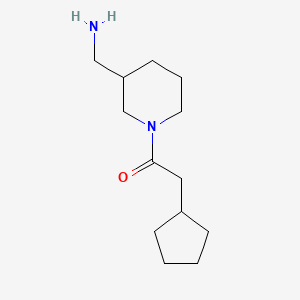

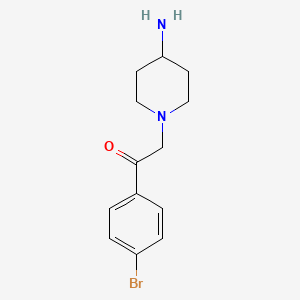

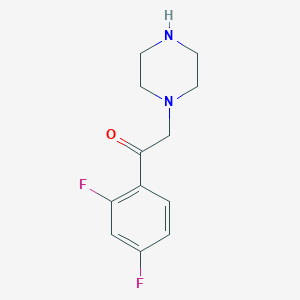

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464900.png)

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464901.png)

![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)

![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)

![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)

![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)

![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)

![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)